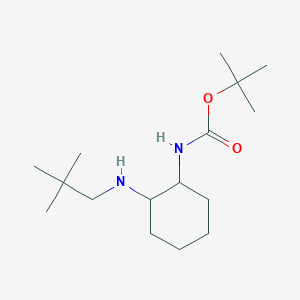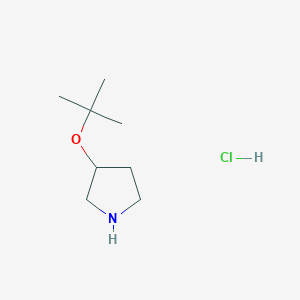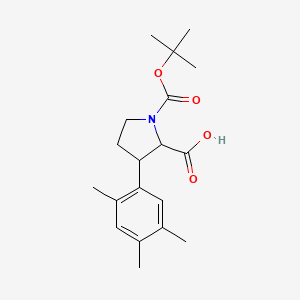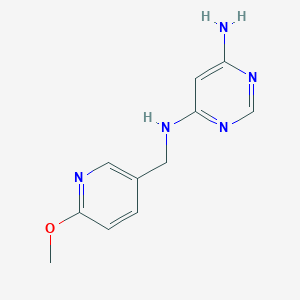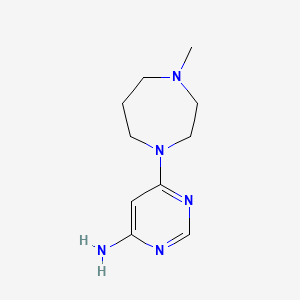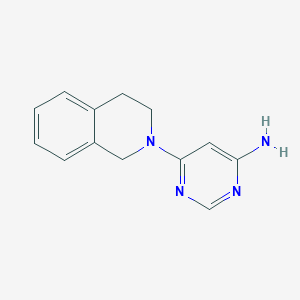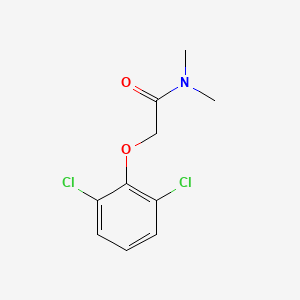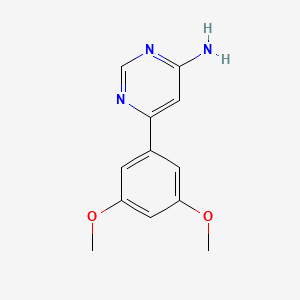![molecular formula C10H8BrNO3 B1470014 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1503119-57-0](/img/structure/B1470014.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features both furan and pyrrole rings. The presence of a bromine atom on the furan ring and a carboxylic acid group on the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of furan followed by the formation of the pyrrole ring and subsequent carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include various substituted furans and pyrroles, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of biochemical processes, making this compound valuable in medicinal chemistry .
Comparación Con Compuestos Similares
Similar compounds to 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid include:
5-Bromofuran-2-carboxylic acid: Lacks the pyrrole ring but shares the brominated furan structure.
1H-Pyrrole-3-carboxylic acid: Lacks the brominated furan ring but shares the pyrrole carboxylic acid structure.
5-Bromo-2-furanmethanamine: Contains a brominated furan ring with an amine group instead of a pyrrole ring.
The uniqueness of this compound lies in its combined furan and pyrrole rings, along with the specific functional groups that allow for diverse chemical reactivity and applications.
Propiedades
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWGLBMQDAIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
![Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469933.png)
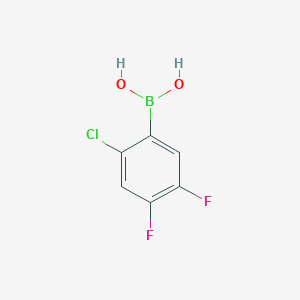
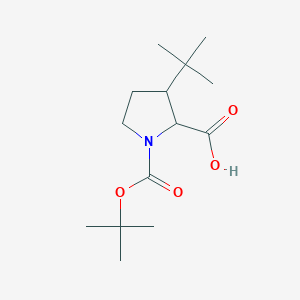
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)

